(Cbz-amino)methanol
Description
Properties
IUPAC Name |
benzyl N-(hydroxymethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-7-10-9(12)13-6-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFPWQCNFWWIAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80487471 | |
| Record name | Carbamic acid, (hydroxymethyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80487471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31037-42-0 | |
| Record name | Carbamic acid, (hydroxymethyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80487471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZYL N-(HYDROXYMETHYL)CARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cbz Protection of Amino Alcohols via Alkaline Conditions
The foundational step in synthesizing this compound involves introducing the Cbz group to the amino moiety. As detailed in US8357820B2, this is achieved by reacting the amino alcohol with benzyl chloroformate (Cbz-Cl) under alkaline conditions. For instance, in a representative procedure, sodium hydroxide (NaOH) is used to deprotonate the amino group, facilitating nucleophilic attack on Cbz-Cl. The reaction proceeds in aqueous media, followed by the addition of a water-soluble organic solvent such as isopropyl alcohol (IPA) to induce crystallization upon acidification with hydrochloric acid (HCl). This method circumvents traditional extraction steps, reducing solvent waste and operational complexity.
However, direct Cbz protection of aminomethanol (NH2-CH2-OH) is challenging due to the compound’s instability under basic conditions. Instead, derivatization from precursor amino acids or esters is often employed, as outlined below.
Reduction of Cbz-Protected Amino Acid Esters
A robust approach, patented in US20100168385A1, involves synthesizing this compound via sequential protection, esterification, and reduction:
-
Protection : An amino acid (e.g., glycine) is treated with Cbz-Cl in the presence of a base such as Na2CO3 to yield N-Cbz-amino acid.
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Esterification : The carboxylic acid group is converted to a methyl ester using methanol and H2SO4 as a catalyst.
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Reduction : The ester is reduced to the primary alcohol using sodium borohydride (NaBH4) in a tetrahydrofuran (THF)/methanol solvent system.
For example, reducing N-Cbz-glycine methyl ester (Cbz-NH-CH2-COOCH3) with NaBH4 produces N-Cbz-aminomethanol (Cbz-NH-CH2-CH2-OH). While this method achieves high yields (~100% crude), the product requires purification via solvent extraction (e.g., ethyl acetate) and drying over Na2SO4.
Optimization of Reaction Conditions
Solvent Systems and Temperature Effects
The choice of solvent critically influences reaction efficiency and product purity. For reductions, THF/methanol mixtures are preferred due to their ability to solubilize both NaBH4 and the ester substrate. Elevated temperatures (>40°C) are avoided to prevent racemization, with room temperature (20–25°C) being optimal for maintaining enantiomeric integrity.
In contrast, Cbz protection under alkaline conditions requires polar aprotic solvents or aqueous systems. The addition of IPA post-reaction facilitates crystallization by modulating solubility, achieving purities exceeding 99.5%.
Catalysts and Reducing Agents
NaBH4 serves as the reducing agent of choice due to its mild reactivity and compatibility with Cbz-protected intermediates. Lewis acids (e.g., LiCl) may be co-administered to enhance selectivity, though their use is optional. For deprotection (if required), palladium on carbon (Pd/C) under hydrogen gas (1–5 bar) effectively removes the Cbz group without degrading the alcohol functionality.
Purification and Isolation Techniques
Extraction and Crystallization
Post-reduction, the crude product is extracted into ethyl acetate, washed with brine to remove inorganic salts, and dried over anhydrous Na2SO4. For crystalline products, anti-solvent crystallization using tert-butyl methyl ether (TBME) yields high-purity (>99.8%) N-Cbz-aminomethanol as a white solid.
Distillation and Sublimation
Thermolabile products are purified via vacuum distillation or sublimation. For instance, heating the CO2 complex of N-Cbz-aminomethanol under reduced pressure releases CO2, leaving behind the free amino alcohol, which is subsequently distilled as a lump solid.
Analytical Characterization
Purity and Enantiomeric Excess
High-performance liquid chromatography (HPLC) with chiral columns confirms enantiomeric purity (>99.8%), while nuclear magnetic resonance (NMR) spectroscopy verifies structural integrity. Optical rotation measurements align with literature values for R- or S-configured products.
Comparative Analysis of Preparation Methods
| Method | Yield | Purity | Complexity | Key Advantage |
|---|---|---|---|---|
| Alkaline Cbz Protection | 82.3% | 99.5% | Low | Single solvent, minimal steps |
| Ester Reduction | ~100% | >99.8% | Moderate | High enantioselectivity |
The alkaline method excels in simplicity but is limited to substrates stable under basic conditions. In contrast, ester reduction offers unparalleled purity but requires multiple synthetic steps.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
(Cbz-amino)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates or other derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the hydroxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamates, while reduction can produce alcohols .
Scientific Research Applications
Synthetic Chemistry Applications
1.1 Deprotection Methods
One of the significant applications of (Cbz-amino)methanol is in the removal of Cbz protective groups from amino compounds. A recent study demonstrated a novel method for deprotecting N-Cbz-imidazole using methanol as a solvent. This method proved effective for various heterocyclic compounds, including imidazoles and pyrazoles, without affecting other functional groups present in the molecule. The simplicity and mild conditions required for this deprotection make it valuable for synthetic chemists .
1.2 Synthesis of Amino Acid Derivatives
This compound is also utilized in synthesizing N-Cbz-(N-carbobenzoxy)-1-amino-acid methyl esters. This synthesis has been employed to study the properties of enzymes like papain in organic solvents. The use of methanol facilitated the formation of these esters, which are crucial for exploring enzyme activity under varying solvent conditions .
1.3 Cyclization Reactions
The compound has been involved in cyclization reactions, particularly the synthesis of 1,3-oxazinane-2,5-diones from N-Cbz-protected diazoketones. This reaction is catalyzed by Brønsted acids and showcases a green approach to synthesis by using methanol as a solvent. The resulting oxazinanones have potential applications in pharmaceuticals due to their biological activity .
Biochemical Applications
2.1 Enzyme Studies
Research has highlighted the role of this compound in studying enzyme kinetics and stability. For instance, it has been used to assess the activity of papain in organic solvents with varying water content. The findings indicated that the enzyme's stability improved in hydrophobic solvents when small amounts of water were present, providing insights into enzyme behavior in non-aqueous environments .
2.2 Inhibition Studies
Furthermore, this compound derivatives have been evaluated as selective inhibitors for enzymes such as butyrylcholinesterase (BChE). Studies showed that amino acid analogs bearing the Cbz group exhibited significant inhibitory effects on BChE activity, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .
Pharmaceutical Development
The versatility of this compound extends to its role as an intermediate in pharmaceutical synthesis. Compounds derived from Cbz-protected amino acids are frequently used as building blocks for active pharmaceutical ingredients (APIs). The ability to selectively deprotect Cbz groups allows for the strategic assembly of complex molecules required in drug development .
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of carbamic acid, (hydroxymethyl)-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
3-(Cbz-amino)-1-propanol
Structure and Synthesis 3-(Cbz-amino)-1-propanol (C₆H₅CH₂-O-CO-NH-(CH₂)₃-OH) shares the Cbz-protected amine motif but features a three-carbon chain terminated by a hydroxyl group. It is synthesized via enzymatic transglycosylation using galactopyranoside donors and 3-(Cbz-amino)-1-propanol as an acceptor substrate .
Applications
This compound is utilized in glycoconjugate synthesis, where its longer alkyl chain enhances solubility in aqueous buffers, facilitating enzymatic reactions. For example, it serves as a glycosyl acceptor in PwGly-catalyzed transglycosylations, yielding bioactive glycoconjugates with retained stereochemistry .
Cbz-Protected Amino Acids (e.g., Cbz-Valine)
Structure and Synthesis Cbz-protected amino acids, such as Cbz-valine (C₆H₅CH₂-O-CO-NH-CH(CH(CH₃)₂)-COOH), are widely used in peptide synthesis. The Cbz group prevents unwanted side reactions during amide bond formation .
Applications
These derivatives are intermediates in solid-phase peptide synthesis (SPPS). For instance, Cbz-valine couples with proline tert-butyl ester via carbodiimide-mediated activation to form dipeptides in >95% yield . Deprotection under mild hydrogenation conditions ensures minimal racemization.
(Cbz-amino)acetaldehyde
Structure and Reactivity (Cbz-amino)acetaldehyde (C₆H₅CH₂-O-CO-NH-CH₂-CHO) replaces the hydroxyl group of (Cbz-amino)methanol with an aldehyde. This structural difference confers higher electrophilicity, enabling participation in Passerini reactions to form α-acyloxy amides .
Applications It is a key substrate in one-pot reductive Passerini reactions, yielding complex β-amino alcohols. Its aldehyde group undergoes nucleophilic addition with isocyanides and carboxylic acids, showcasing versatility in multicomponent reactions .
Data Tables
Table 1: Structural and Chemical Properties
Biological Activity
Introduction
(Cbz-amino)methanol, a compound featuring a benzyloxycarbonyl (Cbz) protecting group on an amino group, has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and various biological activities associated with this compound, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the protection of amino groups using the Cbz group. This is achieved through the reaction of amino acids with benzyl chloroformate in an anhydrous solvent like methylene chloride, often in the presence of triethylamine to facilitate the reaction. The resulting Cbz-protected amino acids can then undergo further modifications to yield this compound derivatives .
Table 1: Synthesis Pathway for this compound
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Amino acid + Benzyl chloroformate → Cbz-amino acid | Anhydrous methylene chloride, TEA | High |
| 2 | Cbz-amino acid + Methanol → this compound | Room temperature | Moderate |
Enzyme Inhibition
Recent studies have highlighted the inhibitory effects of this compound derivatives on various enzymes. For instance, derivatives containing the Cbz group have shown significant inhibition of hexokinase 2 (HK2) activity, which is crucial in glucose metabolism. The presence of specific functional groups, such as hydroxyls and imine bonds, enhances this inhibitory effect .
Table 2: Inhibition of HK2 Activity by this compound Derivatives
| Compound | Concentration (µM) | % Inhibition |
|---|---|---|
| Derivative A | 1 | 92% |
| Derivative B | 5 | 50% |
| Derivative C | 1 | 15% |
Antimicrobial Properties
In addition to enzyme inhibition, this compound derivatives have demonstrated antimicrobial properties. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways. Studies indicate that these compounds can effectively combat both Gram-positive and Gram-negative bacteria .
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial activity of several this compound derivatives against common pathogens such as E. coli and S. aureus. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Enzyme Activity Assay : An in vitro study assessed the effect of various derivatives on HK2 activity. Compounds were tested at multiple concentrations, revealing that specific structural modifications correlated with enhanced inhibition rates.
The biological activity of this compound can be attributed to its ability to interact with key biological targets:
- Enzyme Binding : The Cbz group facilitates binding to enzyme active sites, leading to competitive inhibition.
- Cell Membrane Interaction : The hydrophobic nature of the benzyloxycarbonyl group allows these compounds to integrate into lipid membranes, disrupting cellular functions.
Q & A
Q. How can advanced spectroscopic techniques (e.g., 2D NMR, high-resolution mass spectrometry) resolve ambiguities in the characterization of this compound derivatives?
- Methodological Answer: 2D NMR (e.g., HSQC, HMBC) clarifies proton-carbon connectivity in complex mixtures. HRMS with electrospray ionization (ESI) detects low-abundance impurities. Pair these with X-ray crystallography for absolute configuration determination. Cross-reference spectral databases (e.g., SciFinder) to confirm novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
